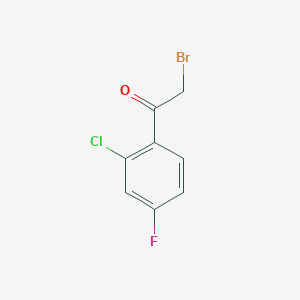
2-Chloro-4-fluorophenacyl bromide
Overview
Description
2-Chloro-4-fluorophenacyl bromide: is an organic compound with the molecular formula C8H5BrClFO . It is a derivative of phenacyl bromide, characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
This compound may interact with a variety of biological molecules due to its reactive bromide group
Mode of Action
As a brominated compound, it may undergo electrophilic aromatic substitution reactions with biological molecules, potentially altering their function . .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-fluorophenacyl bromide are currently unknown. Given the potential reactivity of this compound, it could conceivably interfere with a wide range of biochemical processes
Pharmacokinetics
As a small, lipophilic molecule, it may be readily absorbed and distributed throughout the body . Its metabolism and excretion pathways remain to be determined.
Result of Action
Given its potential reactivity, it may cause a variety of effects depending on the specific biological molecules it interacts with
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, biological factors such as the specific cell type and physiological state can influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorophenacyl bromide typically involves the bromination of 2-Chloro-4-fluoroacetophenone. The reaction is carried out by adding bromine to a solution of 2-Chloro-4-fluoroacetophenone in glacial acetic acid, maintaining the temperature below 20°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle bromine safely and ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling reactions: Palladium catalysts and boron reagents are used under mild conditions to facilitate the coupling reactions.
Major Products Formed:
Nucleophilic substitution: Products include substituted phenacyl derivatives.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-4-fluorophenacyl bromide is used in various scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-Bromo-4-fluoroacetophenone
- 2-Chloro-4-bromophenacyl bromide
- 4-Fluorophenacyl bromide
Comparison: 2-Chloro-4-fluorophenacyl bromide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. For example, 2-Bromo-4-fluoroacetophenone lacks the chlorine atom, which affects its reactivity and applications . Similarly, 2-Chloro-4-bromophenacyl bromide has different substitution patterns, leading to variations in its chemical behavior .
Properties
IUPAC Name |
2-bromo-1-(2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPRXWUEJFPEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503687 | |
| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61397-54-4 | |
| Record name | 2-Bromo-1-(2-chloro-4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorophenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




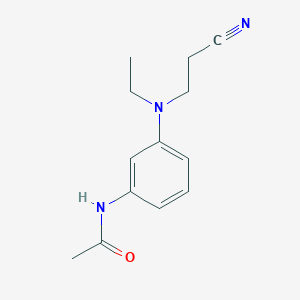
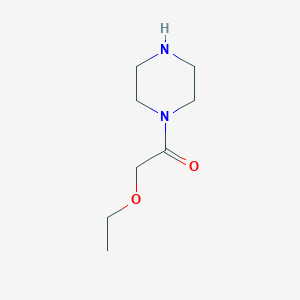
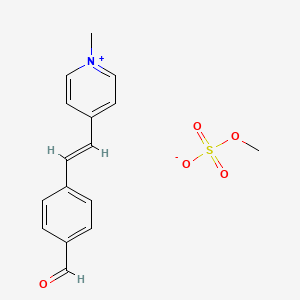
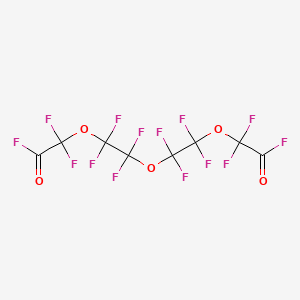

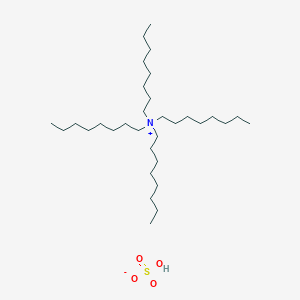
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)


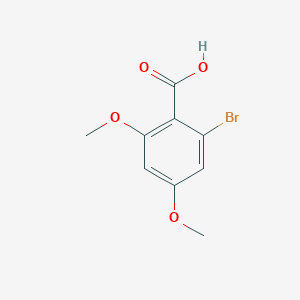
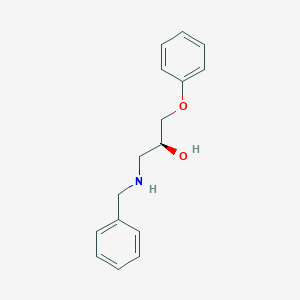
![[1,4]Diazocane-5,8-dione](/img/structure/B1610527.png)
